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Compound of Interest |

(4-Chlorophenyl)
Compound Name:
(cyclopropyl)methanol

CAS No.: 18228-43-8

Cat. No.: B1346928

. J

Technical Profile: (4-Chlorophenyl)
(cyclopropyl)methanol

CAS Registry Number: 18228-43-8 Synonyms:

-Cyclopropyl-4-chlorobenzyl alcohol; (4-Chlorophenyl)(cyclopropyl)carbinol[1]

Executive Summary

(4-Chlorophenyl)(cyclopropyl)methanol is a high-value chiral building block extensively
utilized in the synthesis of agrochemicals (specifically triazole fungicides like Cyproconazole)
and pharmaceutical intermediates targeting GPCR pathways. Its structural uniqueness lies in
the cyclopropylcarbinyl motif, which imparts significant metabolic stability while introducing
latent reactivity—specifically the potential for ring-expansion rearrangements under acidic
conditions. This guide provides a rigorous technical analysis of its synthesis, physicochemical
properties, and handling protocols, designed for researchers requiring high-purity isolation and
downstream application.

Chemical Identity & Physicochemical Properties
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Property Data Note
C

Molecular Formula H
Clo

Molecular Weight 182.65 g/mol

Exact Mass 182.0498

Appearance Viscous-colorless to pale Often solidif-ies upon h-igh—
yellow oil vacuum drying or cooling.[1]

Decomposes if distilled without

Boiling Point 250-255 °C (760 mmHg)

vacuum.[1]
Density 1.18 £ 0.05 g/cm3 Estimated at 20 °C.

- Soluble in DCM, THF, EtOAc, )
Solubility Insoluble in water.[1]
MeOH

pKa ~13.9 (Secondary Alcohol)

Typically synthesized as a
Chirality 1 Stereocenter racemate unless asymmetric

catalysis is employed.[1]

Synthetic Methodologies

Two primary routes exist for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol. The
choice depends on the availability of starting materials and the scale of operation.

Method A: Grignard Addition (Preferred for Lab Scale)

This route offers the highest atom economy and direct access to the alcohol from commercially
available aldehydes.

e Precursor: 4-Chlorobenzaldehyde[1][2]

e Reagent: Cyclopropylmagnesium bromide (generated in situ or purchased)
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» Solvent: Anhydrous THF or Diethyl Ether
Protocol:

o Reagent Preparation: In a flame-dried 3-neck flask under Argon, charge 1.1 equivalents of
Cyclopropylmagnesium bromide (0.5 M in THF). Cool to 0 °C.

» Addition: Dissolve 4-Chlorobenzaldehyde (1.0 eq) in anhydrous THF. Add this solution
dropwise to the Grignard reagent over 30 minutes, maintaining internal temperature <5 °C to
prevent side reactions.

e Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by
TLC (Hexane:EtOAc 8:2); disappearance of aldehyde (Rf ~0.6) indicates completion.

¢ Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH

ClI. Crucial: Do not use HCI for quenching; acidic conditions can trigger cyclopropyl ring
opening (see Section 4).

o Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO
, and concentrate in vacuo.

 Purification: Flash column chromatography (SiO

, 5-10% EtOAc in Hexanes).

Method B: Ketone Reduction (Preferred for Scale-Up)

This route avoids the handling of sensitive organometallics on a large scale.
e Precursor: (4-Chlorophenyl)(cyclopropyl)methanone[1]

o Reagent: Sodium Borohydride (NaBH

)E]

e Solvent: Methanol/THF (10:1)
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Protocol:

Dissolve (4-Chlorophenyl)(cyclopropyl)methanone (1.0 eq) in MeOH/THF. Cool to 0 °C.

Add NaBH

(0.6 eq) portion-wise to control hydrogen evolution.

Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

Quench with water.[4] Evaporate bulk methanol. Extract aqueous residue with DCM.

Reactivity Profile & Mechanistic Risks

The defining feature of this molecule is the cyclopropylcarbinyl system. While the cyclopropyl
group is robust under basic and neutral conditions, it is highly labile under acidic conditions.

The Cyclopropylcarbinyl Rearrangement: When exposed to strong acids (e.g., HCI, H

SO
, or Lewis acids like BF

), the hydroxyl group is protonated and leaves, generating a cyclopropylcarbinyl cation. This
non-classical cation equilibrates rapidly with the cyclobutyl cation and the homoallyl cation,
leading to a mixture of ring-expanded and ring-opened products.[1]

Implication: Avoid acidic workups or reagents (e.g., SOCI

for chlorination) unless the specific rearrangement product is desired.

Cyclobutyl Derivative

RSN ':wr (Ring Expansion)
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Figure 1: Acid-catalyzed rearrangement pathways inherent to cyclopropyl carbinols.[1]

Synthesis Workflow Visualization

The following diagram contrasts the two primary synthesis pathways, highlighting the critical

control points.

NaBH4

. Cyclopropyl-MgBr .
[4 Chlorobenzaldehydej (THF, 0°C) (4-Chlorophenyl)(cyclopropyl)methanone (MeOH, 0°C)

Hydride Reduction
(1h, 0°C)

Nucleophilic Addition
(2h, RT)

CRITICAL STEP:
Quench with Sat. NH4CI
(Avoid Acid!)

(4-Chlorophenyl)(cyclopropyl)methanol
(CAS 18228-43-8)

Click to download full resolution via product page

Figure 2: Comparative synthesis workflows. Note the unified critical quenching step to preserve

the cyclopropyl ring.

Applications in Drug & Agrochemical Development
Agrochemicals (Fungicides)
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This alcohol is a direct precursor to triazole fungicides. The hydroxyl group is typically
converted to a leaving group (mesylate or tosylate) followed by displacement with 1,2,4-
triazole.

o Target: Ergosterol biosynthesis inhibition (CYP51).

» Example: Analogues of Cyproconazole and Tebuconazole.

Pharmaceuticals[1][5][6][7]

o GPCR Modulators: The cyclopropyl group is often used as a bioisostere for isopropyl or
phenyl groups to improve metabolic stability (blocking CYP450 oxidation sites) and increase
potency through rigidification.

e Intermediate for:

integrin inhibitors and specific antihistamines where the 4-chlorophenyl motif provides
lipophilic pocket binding.[1]

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye).

» Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is prone to
slow oxidation to the ketone if exposed to air over long periods.

» Incompatibility: Strong oxidizing agents (converts to ketone), Strong acids (causes
polymerization/rearrangement).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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